Cas no 56-75-7 (Chloramphenicol)

クロラムフェニコールは、広域スペクトル抗生物質として知られ、グラム陽性菌およびグラム陰性菌に対して高い抗菌活性を示します。特にチフス菌やリケッチアなどの感染症治療に有効です。本化合物はタンパク質合成阻害作用を有し、50Sリボソームサブユニットに結合することで細菌増殖を抑制します。脂溶性が高く、組織移行性に優れ、中枢神経系を含む全身組織に分布可能な点が特徴です。また、経口投与時の生体利用率が良好で、安定性にも優れています。ただし、骨髄抑制等の副作用リスクがあるため、適切な使用管理が求められます。

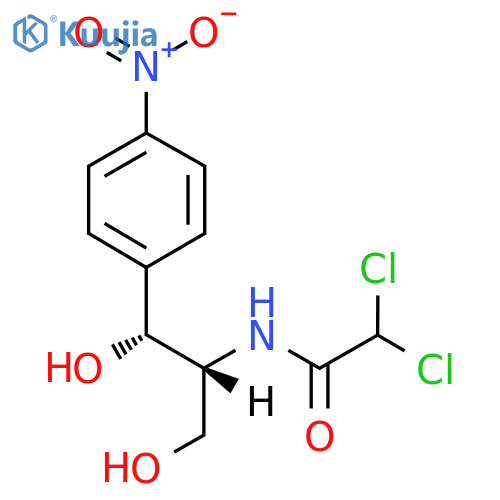

Chloramphenicol structure

商品名:Chloramphenicol

Chloramphenicol 化学的及び物理的性質

名前と識別子

-

- chloroamphenicol

- chloramphenicol

- 2,2-dichloro-n-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

- d-(-)-threo-2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxy-methyl)-p-nitrophenethyl]acetamide

- chloromycetin

- (R,R)-Chloramphenicol

- Chloramphenicol (Chloromycetin)

- CHLORAMPHENICOL(P)

- ISOPROPYLMAGNESIUM CHLORIDE LITHIUM CHL&

- (-)-Chloramphenicol

- 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

- 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

- Ambofen

- amphemycin

- CAF

- Catilan

- Chlomin

- chloramfenicol

- comycetin

- D-(?)-threo-1-p-nitrophenyl-2-dichloracetamido-1,3-propanediol

- Enicol

- i337a

- Mychel

- u-6062

- D-(-)-threo-2-Dichloroacetamido-1-(4-nitrophenyl)-1,3-propanediol

- 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propyl]acetamide

- comycetin。

- Chlornitromycin

- Levomycetin

- Levomicetina

- Halomycetin

- Globenicol

- Chlorocid

- Chlorocol

- Chloramex

- Alficetyn

- Oleomycetin

- Detreomycin

- Fenicol

- Leukomycin

- Laevomycetinum

- Enteromycetin

- D-Chloramphenicol

- Chloramfilin

- Amphenicol

- Sificetina

- Juvamycetin

- Cloramicol

- Chloramficin

- Aquamycetin

- Stanomycetin

- Levomitsetin

- Dextromycetin

- Novophenicol

- Intramycetin

- Mediamycetine

- Detreomycine

- Chloronitrin

- Micochlorine

- Ciplamycetin

- Ophthochlor

- Kemicetina

- Isophenicol

- C

- dl-chloramphenicol

- Chloramphenicol

-

- MDL: MFCD00078159

- インチ: 1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1

- InChIKey: WIIZWVCIJKGZOK-RKDXNWHRSA-N

- ほほえんだ: ClC([H])(C(N([H])[C@]([H])(C([H])([H])O[H])[C@@]([H])(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])O[H])=O)Cl

- BRN: 2225532

計算された属性

- せいみつぶんしりょう: 322.01200

- どういたいしつりょう: 322.012327

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6682 (rough estimate)

- ゆうかいてん: 149.0 to 153.0 deg-C

- ふってん: 644.9±55.0 °C at 760 mmHg

- フラッシュポイント: 14 °C

- 屈折率: 20 ° (C=5, EtOH)

- ようかいど: absolute ethanol: soluble5-20mg/mL (as a stock solution)

- すいようせい: 2.5 g/L (25 º C)

- PSA: 115.38000

- LogP: 1.82310

- ひせんこうど: 19.5 º (c=6, EtOH)

- マーカー: 2077

- ようかいせい: 水(2.5 mg/ml、25℃)に微溶解し、プロピレングリコール(150.8 mg/ml)に微溶解し、メタノール、エタノール、ブタノール、酢酸エチル、アセトンに溶けやすく、エーテル、ベンゼン、石油エーテル、植物油に溶けない。

- じょうきあつ: 0.0±2.0 mmHg at 25°C

Chloramphenicol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H350

- 警告文: P201,P308+P313

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: R45

- セキュリティの説明: S53-S45

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- 福カードFコード:3-10

- RTECS番号:AB6825000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.

- 包装グループ:Ⅲ

- セキュリティ用語:S45;S53

- リスク用語:R45

- 危険レベル:9

Chloramphenicol 税関データ

- 税関コード:2941400000

- 税関データ:

中国税関コード:

2941400000

Chloramphenicol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24216-500mg |

Chloramphenicol |

56-75-7 | ,HPLC≥98% | 500mg |

¥150.00 | 2022-01-07 | |

| ChemScence | CS-2207-500mg |

Chloramphenicol |

56-75-7 | 99.82% | 500mg |

$50.0 | 2022-04-27 | |

| ChemScence | CS-2207-1g |

Chloramphenicol |

56-75-7 | 99.82% | 1g |

$60.0 | 2022-04-27 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0710699451-5g |

Chloramphenicol |

56-75-7 | 98% | 5g |

¥ 51.1 | 2024-07-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14612-50mg |

Chloramphenicol |

56-75-7 | 98% | 50mg |

¥617.00 | 2023-09-09 | |

| abcr | AB125782-100 g |

Chloramphenicol, 98%; . |

56-75-7 | 98% | 100 g |

€128.60 | 2023-07-20 | |

| Apollo Scientific | BIC0113-500g |

Chloramphenicol |

56-75-7 | >99% | 500g |

£520.00 | 2025-02-19 | |

| TRC | C325030-1g |

Chloramphenicol |

56-75-7 | 1g |

$ 80.00 | 2023-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001823-100g |

Chloramphenicol |

56-75-7 | 98% | 100g |

¥334 | 2023-07-11 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097152-250g |

Chloramphenicol |

56-75-7 | 250g |

¥641 | 2023-07-11 |

Chloramphenicol サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:56-75-7)Chloramphenicol

注文番号:A1204098

在庫ステータス:in Stock

はかる:250g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 02:52

価格 ($):187.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-75-7)氯霉素

注文番号:LE5700545

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-75-7)Chloramphenicol

注文番号:LE10024

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:02

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-75-7)Chloramphenicol

注文番号:LE6421

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Chloramphenicol 関連文献

-

Yingdi Zhu,Natalia Gasilova,Milica Jovi?,Liang Qiao,Baohong Liu,Lysiane Tissières Lovey,Horst Pick,Hubert H. Girault Chem. Sci. 2018 9 2212

-

Ming-Hui Wang,Jiun-An Gu,Veerappan Mani,Yung-Chao Wu,Yu-Jen Lin,Yu-Ming Chia,Sheng-Tung Huang RSC Adv. 2014 4 64112

-

Ana I. Ramos,Teresa M. Braga,Patrícia Silva,José A. Fernandes,Paulo Ribeiro-Claro,Maria de Fátima Silva Lopes,Filipe A. Almeida Paz,Susana S. Braga CrystEngComm 2013 15 2822

-

Wenli Tian,Lingyu Gao,Yazhou Zhao,Wenjun Peng,Zhongzhou Chen Anal. Methods 2013 5 1283

-

Kai Zhao,Jie Zhao,Chengjiao Wu,Shengwen Zhang,Ziwei Deng,Xiaoxi Hu,Mingli Chen,Bo Peng RSC Adv. 2015 5 69543

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:56-75-7)Chloramphenicol

清らかである:99%

はかる:200kg

価格 ($):問い合わせ

Minglong (Xianning) Medicine Co., Ltd.

(CAS:56-75-7)Chloramphenicol

清らかである:99%

はかる:1G~1KG~25KG

価格 ($):問い合わせ